molecular formula C18H12CuN2O2<br>C18H14CuN2O2 B087095 Copper 8-hydroxyquinolinate CAS No. 10380-28-6

Copper 8-hydroxyquinolinate

Cat. No. B087095
CAS RN: 10380-28-6
M. Wt: 353.9 g/mol
InChI Key: IURRXCRWRKQLGC-UHFFFAOYSA-N
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Description

Copper 8-hydroxyquinolinate is a compound with the molecular formula C18H14CuN2O2 . It is also known by other names such as Oxine-copper, Copper quinolate, and BIS (QUINOLIN-8-YLOXY)COPPER . It is a dark green solid that is soluble in organic solvents like methanol and chloroform . It has good stability and catalytic activity .


Synthesis Analysis

The nanorod-like α-form copper (II) 8-hydroxyquinolinate dihydrate can be prepared from the reaction of acidic 8-hydroxyquinoline and copper acetate aqueous solution . The crystalline phases of products transformed from the metastable α-form and γ-form to the stable β-form as aging time extended . Copper 8-hydroxyquinolinate has been obtained with a yield of nearly 100% by heating 8-hydroxyquinoline with 0.86 times its weight of crystalline copper sulfate together with a large quantity of water at 80° to 100°C .


Molecular Structure Analysis

The molecular weight of Copper 8-hydroxyquinolinate is 353.9 g/mol . The IUPAC name is copper;quinolin-8-ol . The InChIKey is IURRXCRWRKQLGC-UHFFFAOYSA-N . The Canonical SMILES is C1=CC2=C (C (=C1)O)N=CC=C2.C1=CC2=C (C (=C1)O)N=CC=C2. [Cu] .


Chemical Reactions Analysis

Copper 8-hydroxyquinolinate exhibits cytotoxic activity . The cytotoxic doses of Cu (CQ) promote intracellular copper accumulation and massive endoplasmic reticulum vacuolization that precede a nonapoptotic (paraptotic) cell death . The Cu from copper surface is oxidized to Cu 2+ in an alkaline environment, which is arrested by OH − to form Cu (OH) 2 on the copper surface in site .


Physical And Chemical Properties Analysis

Copper 8-hydroxyquinolinate has a molecular weight of 353.9 g/mol . It has 2 hydrogen bond donors and 4 hydrogen bond acceptors .

Scientific Research Applications

Antimicrobial Applications

Copper-based antimicrobial compounds (CBACs), including Oxine-copper, have been widely used to control phytopathogens . The compound is composed of copper ions and oxine rings, which can gradually and safely release free copper ions . This provides a triple-tiered protection role of CBACs: break contact, inhibit microorganisms, and stimulate host immunity .

Agriculture: Pesticide Residue and Dissipation

Oxine-copper has been used as a pesticide in litchi production . Studies have been conducted to determine the dissipation and residue behavior of Oxine-copper in litchi and soil . The half-lives of Oxine-copper in litchi and soil were found to be 9.12 and 7.02 days, respectively .

Dermatological Applications

Oxine salts, including Oxine-copper, have been used for the topical treatment of dermato-mycoses in humans .

Crystallography

The crystal structure of anhydrous Copper 8-hydroxyquinolinate has been determined using the two-dimensional Fourier method . This information is crucial for understanding the properties and potential applications of the compound.

Anti-corrosion Properties

A study has shown that Oxine-copper has anti-corrosion properties . The inhibition effect improved with increases in concentration of inhibitor and was reduced with increasing temperature .

Synthesis of Heterocyclic Quinoline Derivatives

New quinoline derivatives functionalized with various fused or linked heterocycles have been prepared using Oxine-copper . These derivatives have potential applications in various fields, including medicine, catalysis, dyeing, and electronics .

Mechanism of Action

Target of Action

Oxine-copper primarily targets pathogens . It is used as a fungicide and has been found to be effective against molds, mildews, sapstain fungi, termites, and wood-eating beetles .

Mode of Action

The mode of action of Oxine-copper involves the disruption of enzyme systems in pathogens . The compound is absorbed and the copper ions it contains disrupt these systems, leading to a multi-site activity . The compound’s action involves the generation of reactive oxygen species (ROS) by reduction of copper through a Fenton-like reaction, leading to enzyme and non-enzyme mediated oxidative damage involving lipid peroxidation, protein oxidation, and DNA damage . The final mechanism is the release of copper ions, Cu+ and Cu2+, which damage the membrane and infiltrate the cell, inducing an oxidative stress response involving endogenous ROS .

Biochemical Pathways

The biochemical pathways affected by Oxine-copper are multifaceted. The compound’s action leads to the generation of ROS, which irreversibly damages membranes . Copper ions released from surfaces lead to RNA degradation and membrane disruption of enveloped viruses . For fungi, the mechanism involves the physical deterioration of the membrane and copper ion influx .

Pharmacokinetics

It is known that oxine-copper dissociates under weak acidity and becomes water-soluble .

Result of Action

The result of Oxine-copper’s action is the inhibition of the growth of pathogens . The compound’s bactericidal activity is due to the generation of ROS, which irreversibly damages membranes . The release of copper ions leads to RNA degradation and membrane disruption of enveloped viruses . For fungi, the mechanism involves the physical deterioration of the membrane and copper ion influx .

Action Environment

The action of Oxine-copper can be influenced by environmental factors. For instance, Oxine-copper has been reported to become less fungistatic as the pH is lowered from neutral . The loss of activity is explained by an increase in cationic ionization, consequent loss of ability to chelate, and decreasing lipid solubility .

Safety and Hazards

Copper 8-hydroxyquinolinate is very toxic to aquatic organisms . It should be avoided to release to the environment in circumstances different to normal use .

properties

IUPAC Name

copper;quinolin-8-ol
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InChI

InChI=1S/2C9H7NO.Cu/c2*11-8-5-1-3-7-4-2-6-10-9(7)8;/h2*1-6,11H;
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InChI Key

IURRXCRWRKQLGC-UHFFFAOYSA-N
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Canonical SMILES

C1=CC2=C(C(=C1)O)N=CC=C2.C1=CC2=C(C(=C1)O)N=CC=C2.[Cu]
Source PubChem
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Molecular Formula

C18H14CuN2O2
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DSSTOX Substance ID

DTXSID7020346
Record name Copper-8-hydroxyquinoline (1:2)
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Molecular Weight

353.9 g/mol
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Physical Description

Yellow-green solid, insoluble in water; [Hawley] Greenish-yellow crystalline powder; [MSDSonline], GREEN-TO-YELLOW CRYSTALLINE POWDER.
Record name Copper 8-hydroxyquinoline
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Record name COPPER 8-QUINOLATE
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Flash Point

Flash Point > 200 °C
Record name Copper 8-hydroxyquinoline
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Solubility

Solubility in water: none
Record name COPPER 8-QUINOLATE
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Density

Relative density (water = 1): 1.63
Record name COPPER 8-QUINOLATE
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Product Name

Copper 8-hydroxyquinolinate

CAS RN

10380-28-6, 13014-03-4
Record name Copper, bis(8-quinolinolato-.kappa.N1,.kappa.O8)-
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Record name Copper-8-hydroxyquinoline (1:2)
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Record name Oxine-copper
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Record name 8-Hydroxyquinoline copper(II) salt
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does oxine-copper exert its fungicidal activity?

A1: While the precise mechanism is still under investigation, research suggests that oxine-copper disrupts fungal cell membrane function. [] One proposed mechanism suggests that oxine-copper dissociates, releasing copper ions that interfere with essential cellular processes. [] Additionally, oxine-copper might interfere with fungal enzyme activity or DNA synthesis, ultimately leading to cell death. []

Q2: What are the downstream effects of oxine-copper on fungal pathogens?

A2: Oxine-copper effectively inhibits various stages of fungal development, including sporangium formation, sporangium germination, and zoospore cyst germination. [, ] Studies have demonstrated its potent control against various fungal diseases, such as cucumber downy mildew, grape downy mildew, potato late blight, and Fusarium head blight. [, , , , , ]

Q3: What is the molecular formula and weight of oxine-copper?

A3: Oxine-copper has the molecular formula C18H12CuN2O2 and a molecular weight of 351.82 g/mol. [, ]

Q4: How is the structure of oxine-copper characterized?

A4: X-ray crystallography studies have revealed that oxine-copper adopts a planar structure, with the copper atom centrally coordinated to two 8-hydroxyquinolinate ligands. [, ] This planar structure contributes to its ability to form stacked arrangements with electron acceptor molecules, as seen in charge-transfer complexes. []

Q5: What are the material compatibility concerns with oxine-copper?

A5: While generally stable, oxine-copper can contribute to corrosion in some metal systems. [] This necessitates careful consideration when formulating oxine-copper-containing products for specific applications.

Q6: Does oxine-copper exhibit catalytic activity?

A6: Yes, oxine-copper can act as a catalyst in certain chemical reactions. [, ] For example, it catalyzes the chemiluminescent oxidation of luminol, which forms the basis for a sensitive analytical method to detect oxine-copper. []

Q7: What are the specific applications of oxine-copper's catalytic properties?

A7: Its catalytic properties are utilized in various fields, including analytical chemistry for trace metal detection [], organic synthesis [], and potentially in the development of new materials.

Q8: Have computational methods been employed to study oxine-copper?

A8: Yes, computational chemistry techniques, such as density functional theory (DFT) calculations, have been used to investigate the electronic structure, bonding, and reactivity of oxine-copper and its derivatives. [] These studies provide valuable insights into its chemical behavior and guide the development of new applications.

Q9: How do structural modifications of oxine-copper affect its activity?

A9: Modifying the oxine-copper structure can significantly influence its fungicidal activity, solubility, and other properties. For example, introducing alkyl groups at the 5-position of the 8-hydroxyquinolinate ligand can enhance solubility in organic solvents. [] These modifications are crucial for optimizing oxine-copper derivatives for specific applications.

Q10: What strategies are employed to enhance oxine-copper's stability and solubility?

A10: Researchers have explored different formulation strategies to improve oxine-copper's stability, solubility, and bioavailability. These include incorporating it into various formulations like wettable powders, water-dispersible granules, and emulsions. [, ] Additionally, combining oxine-copper with other fungicides can enhance its efficacy and potentially mitigate resistance development. [, , , , ]

Q11: What are the environmental concerns associated with oxine-copper?

A11: While effective as a fungicide, oxine-copper's potential environmental impact is a concern. Its use is regulated to minimize risks to ecosystems and human health. [, ] Research focuses on understanding its degradation pathways in the environment and developing strategies to mitigate any negative impacts.

Q12: What measures are taken to ensure the safe handling and use of oxine-copper?

A12: Strict safety regulations and guidelines govern the handling, application, and disposal of oxine-copper-containing products. [, ] These measures are crucial for minimizing occupational exposure and environmental contamination.

Q13: How are oxine-copper residues detected and quantified?

A13: Several analytical techniques are employed for detecting and quantifying oxine-copper residues in various matrices, including:

  • High-Performance Liquid Chromatography (HPLC): This method is widely used for analyzing oxine-copper residues in water, soil, and crops. [, , , , , ]
  • Gas Chromatography (GC): GC coupled with various detectors, such as flame ionization (FID) or mass spectrometry (MS), is utilized for analyzing oxine-copper in water and other samples. [, ]
  • Micellar Electrokinetic Chromatography (MEKC): This technique offers a rapid and efficient way to separate and detect oxine-copper in environmental samples. []
  • Chemiluminescence Detection: This highly sensitive method exploits oxine-copper's ability to catalyze luminol chemiluminescence for detection in water samples. []

Q14: Are there alternatives to oxine-copper for fungicidal applications?

A14: Yes, several alternative fungicides are available, each with its own efficacy and safety profile. Examples include: * DMI fungicides: Propiconazole, difenoconazole, tebuconazole [, , ]* SDHI fungicides: Fluopyram, fluxapyroxad []* Strobilurin fungicides: Azoxystrobin, pyraclostrobin [, ]* Other fungicides: Mancozeb, metalaxyl, iprodione, chlorothalonil [, , , ]

Q15: How are oxine-copper-containing wastes managed?

A15: Proper waste management is crucial to minimize environmental risks. Regulations and guidelines dictate the disposal of oxine-copper-containing products and waste. Recycling options are limited due to its chemical nature, emphasizing the importance of responsible use and disposal.

Q16: What is the historical context of oxine-copper research?

A16: Oxine-copper has been studied for several decades. Early research focused on its fungicidal properties and applications in agriculture. [, ] Over time, research expanded to encompass its analytical applications, [, , , , ] catalytic properties, [, ] and potential in material science.

Q17: How does oxine-copper research intersect with other scientific disciplines?

A17: Oxine-copper research exemplifies cross-disciplinary collaboration. It bridges fields like:* Agricultural Science: For developing disease control strategies in crops. [, , , , , ]* Analytical Chemistry: For devising sensitive detection methods for oxine-copper and other analytes. [, , , , ] * Environmental Science: For assessing its fate and potential impacts in the environment. [, , ]* Material Science: For exploring its use in developing novel materials with tailored properties. [, ]

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